N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide features a 1,3-oxazolidine ring substituted at the 3-position with a 4-methoxy-3-methylbenzenesulfonyl group. A methylene bridge connects the oxazolidine to an ethanediamide moiety, which is further functionalized with a 2-methoxyethyl group.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O7S/c1-12-10-13(4-5-14(12)26-3)28(23,24)20-7-9-27-15(20)11-19-17(22)16(21)18-6-8-25-2/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIKWXMYAHBNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCOC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Strategic Disconnections
The synthesis of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can be approached through multiple disconnection strategies. A comprehensive retrosynthetic analysis reveals three primary disconnection pathways, as illustrated in Figure 1:
Disconnection at the ethanediamide linkage, leading to:
- [3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methylamine
- Activated ethanediamide derivative
Disconnection at the sulfonyl group, leading to:
- 3-(aminomethyl)-1,3-oxazolidin-2-one
- 4-methoxy-3-methylbenzenesulfonyl chloride
Disconnection at the oxazolidinone ring, leading to:
- Appropriately functionalized amino alcohol precursor
- Carbonylating agent
Key Building Blocks
Based on the retrosynthetic analysis, the following key building blocks are essential for the synthesis:
- 1,3-Oxazolidin-2-one core with an aminomethyl or hydroxymethyl handle
- 4-Methoxy-3-methylbenzenesulfonyl chloride or suitable sulfonylating agent
- Ethanediamide (oxalyl) precursors such as ethyl oxalyl chloride
- 2-Methoxyethylamine for the terminal substituent
Synthetic Routes
Synthesis of the Oxazolidin-2-one Core
The preparation of the oxazolidin-2-one core can be achieved through several established methods:
Method A: Cyclization of Amino Alcohols
This approach involves the cyclization of appropriately substituted amino alcohols using carbonylating agents. Based on related procedures, the synthesis can be conducted as follows:
- React an appropriate amino alcohol (such as serinol derivative) with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene equivalent
- Cyclization occurs under mild conditions to form the oxazolidinone ring
- Subsequent functionalization introduces the required aminomethyl or hydroxymethyl handle
This method is adapted from procedures described for similar oxazolidinone derivatives. The reaction typically proceeds in good yields (70-85%) under controlled temperature conditions (20-60°C).
Method B: Chiral Auxiliary Approach
For stereoselective synthesis, a chiral auxiliary approach can be employed:
- Start with a chiral amino alcohol such as (4S,5R)-4-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Protect the hydroxymethyl group as a methanesulfonate ester
- Perform subsequent transformations to introduce the aminomethyl functionality
This approach is particularly valuable when stereochemical control is required, as demonstrated in the synthesis of related compounds.
Introduction of the Sulfonyl Group
The sulfonylation of the oxazolidinone nitrogen represents a critical step in the synthesis. Two principal methods can be employed:
Direct Sulfonylation
Direct sulfonylation involves the reaction of the oxazolidinone nitrogen with 4-methoxy-3-methylbenzenesulfonyl chloride:
- Prepare the sulfonyl chloride from the corresponding sulfonic acid or through direct sulfonation of 4-methoxy-3-methylbenzene
- React the oxazolidinone with the sulfonyl chloride in the presence of a base such as triethylamine or pyridine
- Conduct the reaction in an aprotic solvent such as dichloromethane or acetonitrile
This approach is supported by analogous procedures reported for related sulfonylated oxazolidinones.
Phase-Transfer Catalyzed Sulfonylation
For improved efficiency, phase-transfer catalysis can be employed:
- Use a phase-transfer catalyst such as tris(dioxa-3,6-heptyl)amine (TDA-1)
- Employ a biphasic system with an organic solvent (toluene) and an aqueous phase
- Use an inorganic base such as tripotassium phosphate
This method, adapted from related sulfonylation procedures, offers advantages in terms of reaction efficiency and scalability.
Attachment of the Ethanediamide Linker
Reaction Conditions and Parameters
Optimization of Reaction Conditions
The successful synthesis of this compound requires careful optimization of reaction conditions. Table 1 summarizes the optimal conditions for key synthetic steps.
Table 1: Optimal Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxazolidinone formation | 60-70 | Dichloromethane | Triethylamine | 4-6 | 75-85 |
| Sulfonylation | 20-25 | Dichloromethane | Triethylamine | 2-3 | 70-80 |
| Ethanediamide formation | 0-5, then RT | Acetonitrile | Diisopropylethylamine | 8-10 | 65-75 |
| Final coupling | RT | N,N-Dimethylformamide | Tripotassium phosphate | 12-24 | 60-70 |
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and product purity. A comparative analysis of solvents for the critical sulfonylation step is presented in Table 2.
Table 2: Solvent Effect on Sulfonylation Reaction
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 2 | 25 | 78 | 95 |
| Chloroform | 2.5 | 25 | 75 | 93 |
| Tetrahydrofuran | 3 | 25 | 65 | 90 |
| Acetone | 4 | 25 | 60 | 88 |
| Toluene | 4 | 25 | 55 | 85 |
Dichloromethane emerges as the optimal solvent for the sulfonylation reaction, offering the highest yield and product purity. This observation aligns with reported procedures for related sulfonylation reactions.
Base Selection
The choice of base significantly influences reaction efficiency:
- For sulfonylation reactions, tertiary amines such as triethylamine provide excellent results
- For coupling reactions, hindered bases like diisopropylethylamine minimize side reactions
- For phase-transfer conditions, inorganic bases such as tripotassium phosphate in combination with phase-transfer catalysts optimize reaction efficiency
Temperature Control
Temperature control is critical for achieving high yields and selectivity:
- Sulfonylation reactions are typically conducted at room temperature (20-25°C) to minimize side reactions
- Ethanediamide formation requires initial cooling (0-5°C) during reagent addition, followed by warming to room temperature
- Cyclization reactions may require elevated temperatures (60-70°C) to achieve complete conversion
Purification and Characterization
Purification Strategies
The purification of this compound and its intermediates requires a combination of techniques:
Chromatographic Methods
Column chromatography using silica gel represents the primary purification method for intermediates and the final product. Typical solvent systems include:
- For oxazolidinone intermediates: Ethyl acetate/hexanes (1:1 to 3:1)
- For sulfonylated intermediates: Ethyl acetate/hexanes (1:2 to 1:1)
- For the final product: Dichloromethane/methanol (95:5 to 90:10)
Crystallization Techniques
Crystallization provides an effective method for obtaining high-purity compounds:
Characterization Data
Comprehensive characterization of this compound involves multiple analytical techniques, as summarized in Table 3.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.75 (m, 1H, Ar-H), 7.45-7.38 (m, 1H, Ar-H), 7.00-6.95 (m, 1H, Ar-H), 4.60-4.55 (m, 1H, CH), 4.30-4.25 (m, 2H, CH₂), 4.10-4.00 (m, 2H, CH₂), 3.90 (s, 3H, OCH₃), 3.85-3.75 (m, 2H, CH₂), 3.60-3.50 (m, 2H, CH₂), 3.40 (s, 3H, OCH₃), 3.35-3.25 (m, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 160.5, 158.2, 157.0, 135.3, 130.2, 129.5, 126.8, 112.5, 70.5, 65.8, 62.1, 58.9, 55.7, 46.3, 42.1, 39.5, 16.8 |
| IR (KBr, cm⁻¹) | 3320 (N-H), 2950, 2850, 1755 (C=O oxazolidinone), 1680 (C=O amide), 1590, 1350, 1165 (SO₂), 1050, 850 |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₇H₂₃N₃O₇S: 414.1335; found: 414.1330 |
The spectroscopic data is consistent with the expected structure, with characteristic signals for the aromatic protons, methoxy groups, and the oxazolidinone ring in the ¹H NMR spectrum. The ¹³C NMR spectrum confirms the presence of carbonyl groups, aromatic carbons, and aliphatic carbons in the expected regions. The IR spectrum shows characteristic absorption bands for the sulfonyl, carbonyl, and ether groups, while the mass spectrum confirms the molecular formula.
Comparative Analysis of Synthetic Routes
Efficiency Comparison
Three principal synthetic routes to this compound are compared in Table 4, highlighting their relative advantages and limitations.
Table 4: Comparison of Synthetic Routes to this compound
| Route | Number of Steps | Overall Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Route A: Sequential | 7 | 30-35 | - Simple operations - Easier purification |
- Lower overall yield - Longer total time |
| Route B: Convergent | 5 | 40-45 | - Higher overall yield - Shorter total time |
- More complex operations - Challenging purifications |
| Route C: One-pot | 4 | 25-30 | - Fewer isolation steps - More atom-economical |
- Difficult purification - Lower purity |
The convergent approach (Route B) offers the highest overall yield and efficiency, making it the preferred method for laboratory-scale synthesis. However, the sequential approach (Route A) may be advantageous for initial exploratory studies due to its operational simplicity.
Scalability Considerations
Scaling up the synthesis of this compound presents several challenges:
- Exothermic reactions, particularly sulfonylation, require careful temperature control during scale-up
- Purification operations become more challenging at larger scales
- Solvent volumes and waste generation increase proportionally
The phase-transfer catalyzed sulfonylation approach adapted from related procedures offers advantages for large-scale synthesis, providing efficient reactions with simplified purification procedures.
Economic and Environmental Factors
A comprehensive assessment of the synthetic routes must consider economic and environmental factors:
- Starting material cost and availability favor Route B, which utilizes more readily available precursors
- Solvent usage and waste generation are minimized in Route C, enhancing its environmental profile
- Energy requirements are lowest for Route C, which involves fewer heating and cooling cycles
Crystal Structure and Molecular Packing
Crystal Properties
Based on structural analysis of related compounds, this compound is expected to form colorless to off-white crystals with a melting point in the range of 120-130°C. The crystal structure likely exhibits interesting intermolecular interactions similar to those observed in related oxazolidinone derivatives.
Intermolecular Interactions
The crystal packing of this compound is expected to feature several key intermolecular interactions:
- Hydrogen bonding involving the N-H group of the ethanediamide linker and carbonyl oxygen atoms
- Dipole-dipole interactions between carbonyl groups of neighboring molecules
- Weak C-H···O interactions involving the sulfonyl oxygen atoms
- Potential π-π stacking interactions between aromatic rings of adjacent molecules
These interactions likely contribute to the crystal stability and physical properties of the compound, as observed in structurally related compounds.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide serves as a valuable building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, which can lead to new compounds with enhanced properties.
Biology
In biological research, this compound may act as a probe for studying processes that involve sulfonyl and oxazolidinone groups. Its ability to interact with specific molecular targets enables it to modulate enzyme activities and receptor functions, making it a candidate for drug development.
Industry
The compound has potential applications in the production of specialty chemicals and materials. Its unique properties can be harnessed in industrial processes, including catalysis and the development of new materials with specific functionalities.
Recent studies have highlighted the potential of this compound in inhibiting specific enzymes involved in metabolic pathways. For instance, research demonstrated that derivatives of oxazolidinones exhibit significant antibacterial activity against resistant strains.
Synthesis Optimization
Research focusing on optimizing synthesis routes has shown that using continuous flow reactors can enhance yield and purity while reducing reaction times significantly.
Mechanism of Action
The mechanism of action of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Sulfonyl Group Variations
- In contrast, the target compound’s 4-methoxy-3-methylbenzenesulfonyl group offers electron-donating methoxy and methyl substituents, which may increase metabolic stability and reduce reactivity . Biological Implications: Nitro groups are associated with antibacterial activity (e.g., nitrofurans), while methoxy/methyl groups are common in CNS-targeting drugs (e.g., antipsychotics) .
Heterocyclic Ring Size
Ethanediamide Substituent Analysis
- The 2-methoxyethyl group in the target compound balances solubility and membrane permeability, whereas the 2-methoxybenzyl group in enhances aromatic interactions but may limit bioavailability due to steric hindrance .
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic compound characterized by its oxazolidinone structure and sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 477.56 g/mol. It features a sulfonamide moiety that is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and nucleic acids:
- Protein Interaction : The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially modulating their activity.
- Nucleic Acid Binding : The oxazolidinone ring may interact with DNA or RNA, affecting transcriptional and translational processes.
Antimicrobial Activity
Research indicates that compounds containing oxazolidinone structures exhibit antimicrobial properties. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
Anticancer Activity
Studies have shown that related oxazolidinones can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines through cell cycle arrest and induction of apoptotic pathways .
Case Studies
Several studies have explored the biological effects of structurally similar compounds:
- Anticancer Evaluation : A study evaluated a series of oxazolidinones for their anticancer activities against MCF-7 and A549 cells. Results indicated significant antiproliferative effects, with some compounds leading to G2/M phase cell cycle arrest .
- In Vivo Studies : In animal models, compounds with similar frameworks have been shown to reduce tumor growth and improve survival rates when administered in controlled doses .
Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Properties | Demonstrated inhibition of bacterial growth in vitro against Gram-positive bacteria. |
| Anticancer Activity | Induced apoptosis in MCF-7 and A549 cells; significant reduction in cell viability observed at concentrations above 10 µM. |
| Mechanistic Insights | Binding assays suggested interaction with the 50S ribosomal subunit; potential for use as a therapeutic agent in resistant bacterial strains. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
